Cas no 2137561-85-2 (5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid)
5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
- 2137561-85-2
- EN300-716789
- 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
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- Inchi: 1S/C11H14O3S/c1-7(2)3-4-8-5-9(6-12)15-10(8)11(13)14/h5-7H,3-4H2,1-2H3,(H,13,14)
- InChI Key: XYACXUKMPSOKSV-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC(=C1C(=O)O)CCC(C)C
Computed Properties
- Exact Mass: 226.06636548g/mol
- Monoisotopic Mass: 226.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 82.6Ų
5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-716789-0.05g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 0.05g |
$912.0 | 2023-05-31 | ||
| Enamine | EN300-716789-0.1g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 0.1g |
$956.0 | 2023-05-31 | ||
| Enamine | EN300-716789-0.25g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 0.25g |
$999.0 | 2023-05-31 | ||
| Enamine | EN300-716789-0.5g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 0.5g |
$1043.0 | 2023-05-31 | ||
| Enamine | EN300-716789-1.0g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 1g |
$1086.0 | 2023-05-31 | ||
| Enamine | EN300-716789-2.5g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 2.5g |
$2127.0 | 2023-05-31 | ||
| Enamine | EN300-716789-5.0g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 5g |
$3147.0 | 2023-05-31 | ||
| Enamine | EN300-716789-10.0g |
5-formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid |
2137561-85-2 | 10g |
$4667.0 | 2023-05-31 |
5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid
Recent Advances in the Study of 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid (CAS: 2137561-85-2)
The compound 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid (CAS: 2137561-85-2) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This heterocyclic thiophene derivative with a formyl group at the 5-position and a branched alkyl chain at the 3-position presents unique structural features that make it valuable for various pharmaceutical applications. Recent studies have focused on its potential as a building block for drug discovery and its biological activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 2137561-85-2 as a precursor for novel kinase inhibitors. The researchers demonstrated that the formyl group could be efficiently converted into various pharmacophores through reductive amination and other transformations, yielding compounds with promising activity against tyrosine kinases. The 3-methylbutyl side chain was found to contribute significantly to membrane permeability and target binding affinity.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid showed notable activity against drug-resistant Gram-positive bacteria. The lead compound in this series achieved MIC values of ≤2 μg/mL against MRSA strains, with the thiophene core playing a crucial role in bacterial membrane disruption.
The compound's potential in cancer therapy was highlighted in a recent ACS Medicinal Chemistry Letters publication (2024), where it served as a key intermediate in the synthesis of novel HDAC inhibitors. Researchers found that the thiophene scaffold provided optimal spacing between the zinc-binding group and surface recognition cap, resulting in improved selectivity for cancer cells over normal cells.
From a chemical biology perspective, 2137561-85-2 has shown utility as a versatile probe molecule. A Nature Chemical Biology study (2023) utilized its aldehyde functionality for site-specific protein labeling through hydrazone and oxime ligation strategies. The hydrophobic side chain was found to enhance cell penetration, making it particularly useful for intracellular target engagement studies.
Ongoing research is exploring the metabolic stability and pharmacokinetic properties of this compound class. Preliminary ADME studies suggest that the 3-methylbutyl group contributes to favorable metabolic stability while maintaining acceptable solubility profiles. Several pharmaceutical companies have included 5-Formyl-3-(3-methylbutyl)thiophene-2-carboxylic acid in their fragment-based drug discovery libraries due to its promising physicochemical properties.
Future directions for research on 2137561-85-2 include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and evaluation of its potential in targeted drug delivery systems. The compound's unique combination of reactivity and bioavailability makes it a compelling subject for continued investigation in medicinal chemistry and chemical biology.
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